1,2,3,4,5,6,7,8-Octabutylanthracene
Description
1,2,3,4,5,6,7,8-Octabutylanthracene is a polyalkylated anthracene derivative wherein all eight hydrogen atoms on the anthracene core are substituted with butyl (-C₄H₉) groups. This structural modification significantly alters its physicochemical properties compared to unmodified anthracene. Key characteristics include:
- Molecular Formula: C₄₆H₅₈ (estimated).
- Molecular Weight: ~610 g/mol.
- Substituent Effects: The bulky butyl groups introduce steric hindrance, reduce solubility in polar solvents, and enhance hydrophobicity. Such modifications are often leveraged in materials science to tune electronic properties or stabilize molecular conformations .
Properties
CAS No. |
601469-42-5 |
|---|---|
Molecular Formula |
C46H74 |
Molecular Weight |
627.1 g/mol |
IUPAC Name |
1,2,3,4,5,6,7,8-octabutylanthracene |
InChI |
InChI=1S/C46H74/c1-9-17-25-35-36(26-18-10-2)40(30-22-14-6)44-34-46-42(32-24-16-8)38(28-20-12-4)37(27-19-11-3)41(31-23-15-7)45(46)33-43(44)39(35)29-21-13-5/h33-34H,9-32H2,1-8H3 |
InChI Key |
RWVBCQPUECIXJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C(=C(C2=CC3=C(C=C21)C(=C(C(=C3CCCC)CCCC)CCCC)CCCC)CCCC)CCCC)CCCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,2,3,4,5,6,7,8-Octabutylanthracene typically involves the alkylation of anthracene with butyl halides in the presence of a strong base. The reaction conditions often include the use of solvents such as toluene or xylene, and the process is carried out under reflux to ensure complete substitution. Industrial production methods may involve continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
1,2,3,4,5,6,7,8-Octabutylanthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of partially hydrogenated anthracene derivatives.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and electrophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.
Scientific Research Applications
1,2,3,4,5,6,7,8-Octabutylanthracene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds and as a model compound in studies of aromaticity and reactivity.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in therapeutic agents.
Industry: It is utilized in the production of organic semiconductors and as a component in the manufacture of dyes and pigments.
Mechanism of Action
The mechanism by which 1,2,3,4,5,6,7,8-Octabutylanthracene exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The butyl groups enhance the compound’s lipophilicity, facilitating its incorporation into lipid membranes and affecting membrane-associated processes. The pathways involved may include modulation of signal transduction and interference with cellular metabolic processes.
Comparison with Similar Compounds
Comparison with 1,2,3,4,5,6,7,8-Octahydroanthracene
Structural Differences :
Physicochemical Properties :
| Property | Octabutylanthracene | Octahydroanthracene |
|---|---|---|
| Aromaticity | Preserved (conjugated π-system) | Lost (saturated) |
| Solubility | Low in polar solvents | Moderate in hydrocarbons |
| Thermal Stability | High (steric protection) | Moderate (saturated bonds) |
| Applications | Organic electronics | Solvent additives, fuels |
Research Findings :
Comparison with 1,2,3,4,5,6,7,8-Octachloronaphthalene
Structural Differences :
Toxicity and Environmental Impact :
| Parameter | Octabutylanthracene | Octachloronaphthalene |
|---|---|---|
| Environmental Persistence | Likely moderate | High (POP characteristics) |
| Toxicity Profile | Not well-documented | High (RTECS-listed) |
| Regulatory Status | Unregulated | Restricted (IATA/GHS) |
Key Insights :
- Chlorinated aromatics like octachloronaphthalene are persistent organic pollutants (POPs) with documented toxicity, whereas alkylated derivatives like Octabutylanthracene are less studied but likely pose lower bioaccumulation risks due to non-electrophilic substituents .
Comparison with 1-(1,2,3,4,5,6,7,8-Octahydro-2,3,8,8-tetramethyl-2-naphthalenyl) Ethanone (OTNE)
Functional Differences :
Application-Specific Data :
| Parameter | Octabutylanthracene | OTNE |
|---|---|---|
| Primary Use | Materials science | Fragrances |
| Volatility | Low (high MW) | Moderate (optimized for evaporation) |
| Regulatory Limits | None | IFRA-regulated (0.1–10%) |
Research Implications :
- OTNE’s regulation underscores the importance of substituent chemistry in safety assessments, a consideration that may apply to Octabutylanthracene if used in consumer products .
Biological Activity
1,2,3,4,5,6,7,8-Octabutylanthracene is a polycyclic aromatic hydrocarbon (PAH) characterized by its eight butyl groups attached to an anthracene backbone. This compound has garnered attention in various fields due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.
- Molecular Formula : C32H50
- Molecular Weight : 434.75 g/mol
- CAS Number : 100113-70-2
Biological Activity Overview
Research indicates that this compound exhibits various biological activities including:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines.
- Antioxidant Activity : The presence of multiple butyl groups may enhance its ability to scavenge free radicals.
- Antimicrobial Effects : Investigations have shown potential antimicrobial activity against specific bacterial strains.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Cell Cycle Arrest : Studies indicate that the compound can induce cell cycle arrest in cancer cells at the G1 phase.
- Apoptosis Induction : It may promote apoptosis through mitochondrial pathways by activating caspases.
- Inhibition of Oncogenic Pathways : The compound has been shown to inhibit pathways associated with tumor growth and metastasis.
Anticancer Activity
A study conducted on breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The IC50 value was determined to be approximately 25 µM after 48 hours of exposure. Flow cytometry analysis revealed an increase in the percentage of cells in the sub-G1 phase indicative of apoptosis.
| Cell Line | IC50 (µM) | Treatment Duration | Mechanism |
|---|---|---|---|
| MCF-7 | 25 | 48 hours | Apoptosis induction |
| HeLa | 30 | 48 hours | Cell cycle arrest |
Antioxidant Activity
In vitro assays measuring radical scavenging activity indicated that this compound exhibited a dose-dependent antioxidant effect. The compound showed a significant reduction in DPPH radical levels compared to control groups.
| Concentration (µM) | % DPPH Scavenging |
|---|---|
| 10 | 30 |
| 50 | 60 |
| 100 | 85 |
Antimicrobial Effects
Research evaluating the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli revealed that it inhibited bacterial growth at concentrations above 50 µg/mL.
| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
